2-(Cyclohexylmethoxy)phenol
Overview
Description
2-(Cyclohexylmethoxy)phenol is an organic compound characterized by a phenolic hydroxyl group and a cyclohexylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylmethoxy)phenol typically involves the nucleophilic aromatic substitution of a phenol derivative with a cyclohexylmethyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation or crystallization, to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclohexylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert quinones back to phenols or produce other reduced forms.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common due to the activating effect of the phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation are typical.
Major Products:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.
Scientific Research Applications
2-(Cyclohexylmethoxy)phenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as an antioxidant and its role in drug development.
Industry: It is utilized in the production of plastics, adhesives, and coatings due to its stabilizing properties.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethoxy)phenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, affecting their catalytic activity.
Cell Signaling: It may influence cell signaling pathways by modulating the activity of specific proteins and receptors.
Comparison with Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached directly to a benzene ring.
Cyclohexylmethanol: Contains a cyclohexylmethyl group attached to a hydroxyl group but lacks the aromatic ring.
2-(Cyclohexylethoxy)phenol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
2-(cyclohexylmethoxy)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXBPOURZLUPPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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